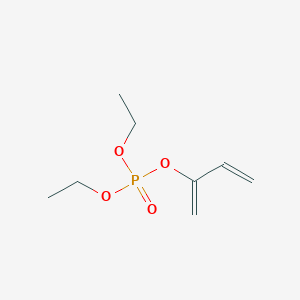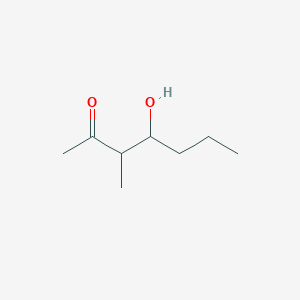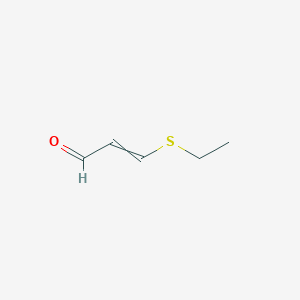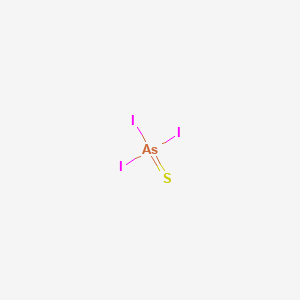
3-(5,6-Dimethoxy-2H-indazol-2-yl)propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5,6-Dimethoxy-2H-indazol-2-yl)propane-1,2-diol is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5,6-Dimethoxy-2H-indazol-2-yl)propane-1,2-diol typically involves the formation of the indazole ring followed by the attachment of the propane-1,2-diol moiety. One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . Subsequent reactions introduce the dimethoxy groups and the propane-1,2-diol side chain.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as transition metal-catalyzed reactions and solvent-free conditions are often employed to enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(5,6-Dimethoxy-2H-indazol-2-yl)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the indazole ring or the diol side chain.
Substitution: The methoxy groups on the indazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol moiety may yield aldehydes or ketones, while substitution reactions can introduce various functional groups to the indazole ring .
Applications De Recherche Scientifique
3-(5,6-Dimethoxy-2H-indazol-2-yl)propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antihypertensive activities.
Industry: Employed in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-(5,6-Dimethoxy-2H-indazol-2-yl)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
- Triethyl 2-(5-nitro-2H-indazol-2-yl)propane-1,2,3-tricarboxylate
- 1,2-Propanediol, 3-(5,6-dimethoxy-2H-indazol-2-yl)-
Comparison: Compared to similar compounds, 3-(5,6-Dimethoxy-2H-indazol-2-yl)propane-1,2-diol stands out due to its unique combination of the indazole ring and the propane-1,2-diol moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
58522-58-0 |
|---|---|
Formule moléculaire |
C12H16N2O4 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
3-(5,6-dimethoxyindazol-2-yl)propane-1,2-diol |
InChI |
InChI=1S/C12H16N2O4/c1-17-11-3-8-5-14(6-9(16)7-15)13-10(8)4-12(11)18-2/h3-5,9,15-16H,6-7H2,1-2H3 |
Clé InChI |
VPBNSAQPBQGIMA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CN(N=C2C=C1OC)CC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



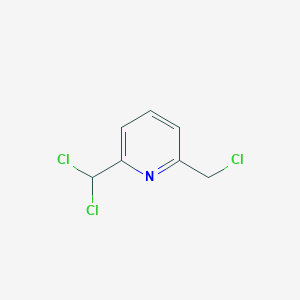


![1,1'-[Methylenebis(oxy)]bis(2-nitrobenzene)](/img/structure/B14624025.png)
![2-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B14624029.png)
![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butane-2-thiol](/img/structure/B14624040.png)
![1-({3-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14624046.png)

